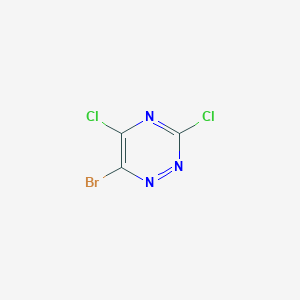
6-Bromo-3,5-dichloro-1,2,4-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3,5-dichloro-1,2,4-triazine is a heterocyclic compound with the molecular formula C3BrCl2N3. It belongs to the class of triazines, which are known for their diverse applications in various fields such as chemistry, biology, and industry. The compound is characterized by the presence of bromine and chlorine atoms attached to the triazine ring, which imparts unique chemical properties.
Preparation Methods
The synthesis of 6-Bromo-3,5-dichloro-1,2,4-triazine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution of a triazine precursor with bromine and chlorine reagents. The reaction typically requires controlled conditions, such as specific temperatures and solvents, to ensure the desired substitution pattern .
Industrial production methods often involve large-scale reactions using optimized conditions to maximize yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to produce high-quality this compound suitable for various applications .
Chemical Reactions Analysis
6-Bromo-3,5-dichloro-1,2,4-triazine undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various derivatives.
Coupling Reactions:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-triazine derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
6-Bromo-3,5-dichloro-1,2,4-triazine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications.
Industry: In industrial applications, this compound is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 6-Bromo-3,5-dichloro-1,2,4-triazine involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of fungal growth or the inhibition of cancer cell proliferation .
The pathways involved in its mechanism of action depend on the specific biological target. For example, in antifungal applications, the compound may inhibit key enzymes involved in cell wall synthesis, leading to the disruption of fungal cell integrity .
Comparison with Similar Compounds
6-Bromo-3,5-dichloro-1,2,4-triazine can be compared with other similar compounds, such as:
2,4-Dichloro-6-bromo-1,3,5-triazine: This compound has a similar structure but differs in the position of the bromine and chlorine atoms.
6-(4-Methoxyphenyl)-2,4-dichloro-1,3,5-triazine:
2,4,6-Trichloro-1,3,5-triazine: Also known as cyanuric chloride, this compound is widely used in the synthesis of various triazine derivatives. It serves as a versatile intermediate
Properties
Molecular Formula |
C3BrCl2N3 |
|---|---|
Molecular Weight |
228.86 g/mol |
IUPAC Name |
6-bromo-3,5-dichloro-1,2,4-triazine |
InChI |
InChI=1S/C3BrCl2N3/c4-1-2(5)7-3(6)9-8-1 |
InChI Key |
XYCUVRFDNBCPDA-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N=NC(=N1)Cl)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2-(4-Chlorophenyl)spiro[3.3]heptan-2-yl)methanamine](/img/structure/B14867453.png)

![(3aR,6aR)-2-Boc-5-hydroxy-octahydrocyclopenta[c]pyrrole](/img/structure/B14867472.png)

![1-(4-Methoxy-[1,4'-bipiperidin]-1'-yl)propan-1-one](/img/structure/B14867480.png)




